molecular formula C15H16ClN5O2 B2873670 7-(4-chlorobenzyl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 303971-32-6

7-(4-chlorobenzyl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2873670
CAS RN: 303971-32-6
M. Wt: 333.78
InChI Key: SBXRKRORTVPYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-chlorobenzyl)-8-(dimethylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of xanthine derivatives. This compound has been extensively studied for its potential applications in the field of pharmaceuticals, as it exhibits a range of biological activities.

Scientific Research Applications

Psychotropic Potential

A study explored the psychotropic potential of 8-aminoalkyl derivatives of purine-2,6-dione, revealing that certain derivatives displayed antidepressant and anxiolytic properties through their interaction with serotonin receptors. These findings suggest a pathway for designing new ligands with potential psychotropic activity by modifying the arylalkyl/allyl substituent in position 7 of purine-2,6-dione (G. Chłoń-Rzepa et al., 2013).

Antirhinovirus Activity

Research into the antiviral properties of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines against rhinovirus has been conducted. The synthesis and testing of these compounds demonstrated their efficacy in inhibiting rhinovirus, highlighting the potential for developing new antiviral drugs (J. Kelley et al., 1989).

Molecular Structure and Interactions

Studies on the topology of interactions within pharmaceutically relevant polymorphs of methylxanthines, including caffeine and its metabolites, employed nuclear quadrupole resonance and computational methods. This research provides insights into the biological activity profile changes of methylxanthines based on their methylation patterns, crucial for understanding drug-receptor interactions (J. Latosinska et al., 2014).

Cytotoxic Activity

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their evaluation for cytotoxic activity against various cancer cell lines have been explored. This work identifies potent cytotoxins, demonstrating the utility of modifying the purine core for developing new cancer therapies (L. Deady et al., 2003).

Antitumor Activity and Vascular Relaxing Effect

The synthesis and biological evaluation of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, have been conducted. These compounds showed antitumor activity and a vascular relaxing effect, suggesting their potential in cancer treatment and cardiovascular diseases (T. Ueda et al., 1987).

properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-(dimethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O2/c1-19(2)14-17-12-11(13(22)18-15(23)20(12)3)21(14)8-9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXRKRORTVPYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)C)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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